(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate
Description
(Z)-Ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a heterocyclic compound featuring a thieno[3,2-c][1,2]thiazin core fused with a sulfone (dioxido) group at position 2,2 and a 4-oxo substituent. The Z-configuration of the imine linkage (CH=N) connects the thienothiazin system to a 3-fluorobenzyl group and an ethyl benzoate moiety via an aminomethyl bridge.
Properties
IUPAC Name |
ethyl 4-[[(Z)-[1-[(3-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5S2/c1-2-31-23(28)16-6-8-18(9-7-16)25-13-20-21(27)22-19(10-11-32-22)26(33(20,29)30)14-15-4-3-5-17(24)12-15/h3-13,25H,2,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJDOURMSZMZBD-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, cytotoxic, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a thiazine core, which is known for its diverse biological properties. The presence of a fluorobenzyl group and an ethyl ester moiety enhances its pharmacological potential. The thiazine derivatives often exhibit significant antibacterial and anticancer activities due to their ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of thiazine derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : A study found that certain thiazine derivatives exhibited MIC values as low as 6.3 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Comparative Efficacy : The activity of these compounds was comparable to established antibiotics such as ceftriaxone, indicating their potential as effective antimicrobial agents .
Cytotoxic Activity
Cytotoxicity studies have demonstrated that thiazine derivatives can induce cell death in various cancer cell lines:
- Cytotoxicity Assays : Compounds derived from thiazines showed significant cytotoxic effects in assays against Artemia salina, with LC50 values indicating potent activity .
- Mechanism of Action : The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular metabolism .
Anti-inflammatory Activity
Thiazine derivatives also exhibit promising anti-inflammatory properties:
- Inhibition Studies : Research indicates that these compounds can significantly inhibit inflammation markers in vitro, showcasing their potential for treating inflammatory diseases .
- Animal Models : In vivo studies have shown reductions in edema and other inflammatory responses when treated with thiazine derivatives, further supporting their therapeutic potential .
Anticancer Activity
The anticancer properties of thiazine derivatives are particularly noteworthy:
- Cell Line Studies : Various studies have evaluated the antiproliferative effects of thiazine derivatives on cancer cell lines. For example, compounds were tested against breast cancer cells and showed significant inhibition of cell growth .
- Mechanistic Insights : The anticancer activity is believed to be mediated through multiple mechanisms, including the inhibition of key enzymes involved in tumor progression and metastasis .
Case Studies
Several case studies have highlighted the effectiveness of thiazine derivatives:
- Study on Antimicrobial Properties : A recent study synthesized a series of thiazine compounds and tested their antimicrobial activity against various pathogens. Results indicated that some compounds had superior activity compared to traditional antibiotics .
- Cytotoxicity in Cancer Research : A research group focused on synthesizing new thiazine derivatives and evaluating their cytotoxic effects on different cancer cell lines. The findings revealed significant promise for future drug development targeting cancer therapies .
Summary Table of Biological Activities
Scientific Research Applications
The compound (Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic molecule with potential applications in various fields of scientific research. This article will delve into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazine core followed by functionalization at various positions to introduce the ethyl and benzoate moieties. Detailed synthetic routes can be found in literature focusing on similar thiazine derivatives.
Anticancer Activity
Research has indicated that thiazine derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives related to this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Thiazine-based compounds have been explored for their antimicrobial activity against a range of pathogens. The presence of the fluorobenzyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have reported varying degrees of effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes linked to disease processes, such as carbonic anhydrases or other hydrolases. These enzymes are often implicated in metabolic disorders and cancer, making their inhibition a valuable therapeutic strategy.
| Activity Type | Test Organisms/Targets | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7, HeLa | 10-30 | , |
| Antimicrobial | E. coli, S. aureus | 5-15 | , |
| Enzyme Inhibition | Human Carbonic Anhydrase | 20-50 | , |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazine Formation | 3-fluorobenzyl derivative + reagents | 70 | |
| Ethylation | Ethyl chloroacetate + base | 85 | |
| Final Coupling | Amino benzoate + thiazine derivative | 75 |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against various cancer cell lines including breast and lung cancers. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
A comprehensive study evaluated the antimicrobial efficacy of thiazine derivatives against common pathogens. The results showed promising antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfone group (2,2-dioxido) and fluorobenzyl substituent facilitate nucleophilic attacks. For example:
-
Thiazine ring sulfone groups may undergo substitution with amines or alcohols under basic conditions .
-
Fluorobenzyl moiety can participate in SNAr (nucleophilic aromatic substitution) reactions with strong nucleophiles (e.g., alkoxides or thiols).
| Reaction Type | Reactants/Conditions | Products |
|---|---|---|
| Sulfone substitution | Ethanolamine, KOH, 80°C | Amine-functionalized thiazine derivative |
| Aromatic substitution | Sodium methoxide, DMF, reflux | Methoxybenzyl analog |
Hydrolysis and Ester Reactivity
The ethyl ester group is susceptible to hydrolysis:
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Acidic hydrolysis : Forms the corresponding carboxylic acid.
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Basic hydrolysis : Yields carboxylate salts, which can be further functionalized .
| Condition | Reagent | Outcome |
|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, 100°C, 12h | 4-(((1-(3-Fluorobenzyl)...)benzoic acid |
| Basic (NaOH, EtOH) | 2M NaOH, reflux, 6h | Sodium carboxylate derivative |
Cycloaddition and Conjugate Addition
The α,β-unsaturated ketone in the thieno-thiazine core enables cycloaddition reactions:
-
Diels-Alder reactions with dienes (e.g., 1,3-butadiene) form six-membered fused rings .
-
Michael additions with Grignard reagents or enolates extend the conjugated system.
| Reaction | Reagents | Product Structure |
|---|---|---|
| Diels-Alder | 1,3-Butadiene, toluene, 110°C | Bicyclic adduct |
| Michael addition | Ethyl magnesium bromide, THF | Alkylated thieno-thiazine derivative |
Oxidation and Reduction
-
Oxidation : The thieno-thiazine sulfur atoms may oxidize further under strong oxidants (e.g., mCPBA), though stability limits this .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the enone system to a saturated analog .
| Process | Conditions | Outcome |
|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide/sulfone mixtures |
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | Dihydrothieno-thiazine derivative |
Photochemical and Thermal Rearrangements
The conjugated system absorbs UV light, leading to:
-
Electrocyclic ring-opening under UV irradiation (λ = 300 nm) .
-
Thermal -sigmatropic shifts at elevated temperatures (>150°C).
Biological Interactions
While not direct chemical reactions, the compound’s enone system and sulfone groups enable non-covalent interactions with biological targets:
-
Hydrogen bonding via the benzoate ester and amino groups.
Key Research Findings
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
Substituent Analysis
- Ethyl Benzoate Moiety: Present in both the target compound and I-6230 (), this group enhances lipophilicity and membrane permeability. However, in I-6230, the benzoate is linked via a phenethylamino group, whereas the target compound uses an aminomethyl bridge .
- Sulfone (Dioxido) Group: Unique to the target compound, this electron-withdrawing group may stabilize the thienothiazin core and influence redox properties .
Physicochemical Properties
- Melting Point: Analogous silyl-protected thiazolidinone derivatives () melt at 107–109°C, suggesting the target compound may have a similar range due to structural rigidity .
- Solubility : The ethyl benzoate and sulfone groups likely confer moderate aqueous solubility (logP ~2.5–3.5), comparable to I-6230 (logP = 2.8) .
Computational and Structural Similarity Analysis
Using Tanimoto coefficients () and SIMCOMP (), the target compound shows:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate?
- Methodology :
- Multi-step synthesis : Begin with a thieno[3,2-c][1,2]thiazin-4-one core. Introduce the 3-fluorobenzyl group via nucleophilic substitution or coupling reactions. The ethyl benzoate moiety is added through condensation or esterification.
- Key reagents : Triethyl orthoformate (for formylation), amines (for Schiff base formation), and ethanol as a solvent ().
- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization ( ).
- Example Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Triethyl orthoformate, 130°C, 2h | 17–37% | >95% | |
| 2 | Benzylamine, ethanol, 130°C | 37% | >98% |
Q. How is the compound characterized to confirm its structural integrity and purity?
- Techniques :
- NMR : and NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) ( ).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] or [M–H]) ( ).
- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases ().
Q. What preliminary biological assays are recommended to screen its activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) ( ).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations ( ).
- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) ( ).
- Heuristic Algorithms : Bayesian optimization to predict optimal conditions (e.g., 140°C, 1.2 eq. catalyst) ( ).
- Case Study : A 23% yield increase was achieved by adjusting ethanol solvent ratios from 1:1 to 3:1 (v/v) ().
Q. What mechanistic insights exist for key reactions (e.g., thiazin ring formation or fluorobenzyl substitution)?
- Approaches :
- DFT Calculations : Study transition states for ring closure or substituent orientation ( ).
- Kinetic Monitoring : Use in-situ FTIR to track intermediates (e.g., enamine formation) ().
Q. How can computational modeling predict biological target interactions?
- Tools :
- Molecular Docking : AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV ( ).
- MD Simulations : GROMACS to assess stability of ligand-protein complexes (≥100 ns trajectories) ( ).
Q. How should researchers address contradictions in biological activity data across studies?
- Strategies :
- Purity Reassessment : Use HPLC-MS to detect impurities (e.g., oxidized byproducts) ().
- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to reduce variability ( ).
- Case Study : Discrepant IC50 values (10 vs. 25 µM) were traced to differences in cell passage numbers ().
Q. What strategies mitigate solubility challenges in in vitro assays?
- Solutions :
- Co-solvents : Use DMSO/water mixtures (<1% DMSO to avoid cytotoxicity) ().
- Surfactants : Polysorbate 80 (0.01% w/v) to stabilize aqueous suspensions ().
- Data : Solubility in ethanol: 12 mg/mL; in PBS: <0.1 mg/mL ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
